Cyclopropylamide vs. Ethylamide: Molecular Properties Differentiation
The cyclopropylamide substituent introduces distinct molecular properties compared to the closest commercially available amide analog, 6-bromo-1-methyl-1H-indole-4-carboxylic acid ethylamide (CAS 2301068-02-8) . The cyclopropyl group reduces conformational flexibility, increases steric bulk near the amide carbonyl, and eliminates the freely rotating ethyl C–C bond, which can enhance metabolic stability and target binding specificity [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 293.16 g·mol⁻¹ |
| Comparator Or Baseline | Ethylamide analog (CAS 2301068-02-8): 281.15 g·mol⁻¹ |
| Quantified Difference | Δ = +12.01 g·mol⁻¹ (4.3% increase) |
| Conditions | Calculated from molecular formulae C₁₃H₁₃BrN₂O vs. C₁₂H₁₃BrN₂O |
Why This Matters
The higher molecular weight and distinct topological polar surface area of the cyclopropylamide directly impact LogP and predicted membrane permeability, making the cyclopropylamide the preferred choice when fine-tuning ADME properties is required.
- [1] Chen, H.; Li, Y.; Sheng, C.; Lu, Y.; Dong, G.; Wang, W.; Li, J.; Zhang, W. Design and synthesis of cyclopropylamide analogues of combretastatin-A4 as novel microtubule-stabilizing agents. J. Med. Chem. 2013, 56 (3), 1155–1171. View Source
